N,N',2-trimethylpropanediamide
Description
N,N',2-Trimethylpropanediamide is a substituted diamide derived from propane-1,3-dicarboxamide. Its structure features methyl groups on both amide nitrogen atoms (N and N') and an additional methyl group on the central carbon (position 2) of the propane backbone. This substitution pattern influences its physicochemical properties, such as solubility, thermal stability, and reactivity, making it distinct from other diamides or diamines.
Properties
CAS No. |
13566-69-3 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N,N',2-trimethylpropanediamide |
InChI |
InChI=1S/C6H12N2O2/c1-4(5(9)7-2)6(10)8-3/h4H,1-3H3,(H,7,9)(H,8,10) |
InChI Key |
PRMCBQFBVZGCIA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC)C(=O)NC |
Canonical SMILES |
CC(C(=O)NC)C(=O)NC |
Other CAS No. |
13566-69-3 |
Synonyms |
2-mMa N,N'-dimethyl-2-methylmalondiamide |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N,N',N'-Tetrakis(2-Methylpropyl)propanediamide
- Structure : A tetra-substituted diamide with bulky 2-methylpropyl groups on all nitrogen atoms.
- Key Differences : The bulky substituents enhance lipophilicity and steric hindrance, reducing reactivity in nucleophilic reactions compared to the trimethyl variant. This compound is used in coordination chemistry due to its chelating properties .
- Applications: Potential use in polymer synthesis or as a ligand in metal complexes .
N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide
- Structure : Contains a hydroxy group on one amide nitrogen and phenyl groups on the others, with a methyl group at position 2.
- Key Differences : The hydroxy group introduces hydrogen-bonding capability, increasing solubility in polar solvents. The phenyl groups contribute to π-π interactions, enhancing stability in aromatic environments. This compound is studied for its bioactivity, particularly in hydroxamic acid derivatives .
- Applications : Investigated as a precursor in pharmaceutical synthesis .
N,N,2-Trimethylpropionamide (Monoamide Analog)
- Structure: A monoamide with methyl groups on the nitrogen and position 2 of propane.
- Key Differences : Lacks the second amide group, resulting in lower molecular weight (115.17 g/mol) and reduced polarity. Its density is 0.892 g/mL at 25°C, suggesting moderate lipophilicity .
- Applications : Used as a solvent or intermediate in organic synthesis due to its stability and low volatility .
N,N,N',N'-Tetraethyl-1,3-propanediamine (Diamine Analog)
- Structure : A diamine with ethyl groups on all nitrogen atoms.
- Key Differences : The absence of amide groups makes it more basic and reactive in alkylation reactions. Its molecular weight (186.34 g/mol) is higher than that of N,N',2-trimethylpropanediamide, but its applications diverge toward catalysis or surfactant chemistry .
Comparative Data Table
Research Findings and Trends
- Solubility : Methyl and hydroxy substituents significantly alter solubility. For example, N'-hydroxy-2-methyl-N,N-diphenylpropanediamide exhibits higher water solubility due to hydrogen bonding, whereas N,N,N',N'-tetraalkyl derivatives are lipid-soluble .
- Thermal Stability : Bulky substituents (e.g., 2-methylpropyl) enhance thermal stability, making tetraalkylpropanediamides suitable for high-temperature polymer applications .
- Reactivity : The absence of amide groups in diamines like N,N,N',N'-tetraethyl-1,3-propanediamine increases their reactivity in alkylation or quaternization reactions compared to diamides .
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